Cas no 2228477-82-3 (3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine)
3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine Chemical and Physical Properties
Names and Identifiers
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- 2228477-82-3
- 3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine
- EN300-1927669
- 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine
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- Inchi: 1S/C12H16BrNO2/c1-15-10-4-3-9(5-8-6-14-7-8)11(13)12(10)16-2/h3-4,8,14H,5-7H2,1-2H3
- InChI Key: PGGRDBCGTDDKND-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1CC1CNC1)OC)OC
Computed Properties
- Exact Mass: 285.03644g/mol
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 30.5Ų
3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927669-0.05g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1927669-0.1g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1927669-0.25g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1927669-0.5g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1927669-1.0g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 1.0g |
$1299.0 | 2023-07-10 | ||
| Enamine | EN300-1927669-2.5g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1927669-5.0g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 5.0g |
$3770.0 | 2023-07-10 | ||
| Enamine | EN300-1927669-10.0g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 10.0g |
$5590.0 | 2023-07-10 | ||
| Enamine | EN300-1927669-1g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1927669-5g |
3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine |
2228477-82-3 | 5g |
$3273.0 | 2023-09-17 |
3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine
3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine
The compound 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine (CAS No. 2228477-82-3) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a methylazetidine ring fused with a brominated aromatic ring substituted with methoxy groups. The combination of these functional groups makes it a promising candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of methylazetidine derivatives as scaffolds for designing bioactive molecules. The presence of the bromine atom at the 2-position of the phenyl ring introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity to biological targets. Additionally, the methoxy groups at positions 3 and 4 of the phenyl ring contribute to increased lipophilicity and improved solubility, which are critical properties for drug candidates.
One of the most intriguing aspects of 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine is its ability to act as a versatile building block in organic synthesis. Researchers have demonstrated that this compound can undergo a variety of transformations, including nucleophilic substitution reactions at the bromine atom and alkylation reactions at the azetidine nitrogen. These reactions enable the creation of derivatives with diverse structural motifs, expanding its utility in medicinal chemistry.
From a biological standpoint, methylazetidine-containing compounds have shown potential as inhibitors of key enzymes involved in various disease pathways. For instance, recent investigations have revealed that certain derivatives of this compound exhibit inhibitory activity against kinases and proteases, making them valuable leads for anti-cancer and anti-inflammatory therapies. The incorporation of bromine and methoxy groups further enhances its bioactivity by fine-tuning its interactions with target proteins.
In terms of synthetic methodology, the preparation of 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine involves a multi-step process that typically begins with the synthesis of the aromatic precursor followed by coupling reactions to form the azetidine ring. Advances in catalytic methods and stereochemical control have significantly improved the efficiency and selectivity of these reactions, ensuring high-quality yields of the final product.
Looking ahead, methylazetidine-based compounds are expected to play an increasingly important role in drug discovery pipelines. Their modular structure allows for extensive chemical diversification, enabling researchers to explore a wide range of therapeutic applications. Furthermore, ongoing research into their pharmacokinetic profiles and toxicity profiles will provide critical insights into their suitability as clinical candidates.
In conclusion, 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine represents a compelling example of how structural complexity can be harnessed to create bioactive molecules with significant therapeutic potential. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to make meaningful contributions to the advancement of medicinal chemistry.
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